molecular formula C18H17BrN2O2S B2521903 3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide CAS No. 1424355-17-8

3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide

Cat. No.: B2521903
CAS No.: 1424355-17-8
M. Wt: 405.31
InChI Key: JSJQBQNVSGJXEE-UHFFFAOYSA-N
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Description

3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form thieno[2,3-b]pyridines. These compounds, including those derived from bromophenyl precursors, were screened for their antimicrobial activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Enamine Chemistry

Another study explored the preparation and alkylation of cyclic and non-cyclic enamino-thiones, highlighting the versatility of bromophenyl and similar groups in synthetic organic chemistry. This research points to applications in the synthesis of complex organic molecules with potential pharmacological properties (Rasmussen, Shabana, & Lawesson, 1981).

Synthesis of Chalcones

Research on the synthesis and crystal structures of chalcones derived from thiophene-3-carbaldehyde, including derivatives with bromophenyl groups, has applications in materials science and pharmaceutical research. Chalcones have been studied for their potential anticancer, antimicrobial, and anti-inflammatory properties (Quoc et al., 2019).

Formation of Pyrazoles and Pyrimidines

A study on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, including reactions with phenacyl bromides, underscores the potential for synthesizing novel heterocyclic compounds with therapeutic applications (Mahesha et al., 2021).

Asymmetric Syntheses of Alkaloids

The asymmetric syntheses of Hancock alkaloids based on a substituted N-methyl-1,2,3,4-tetrahydroquinoline core, utilizing bromophenyl derivatives, highlight applications in the synthesis of natural products and potential drug discovery (Davies et al., 2018).

Properties

IUPAC Name

3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-12(11-23-2)21-18(22)13(10-20)9-14-7-8-17(24-14)15-5-3-4-6-16(15)19/h3-9,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQBQNVSGJXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=CC1=CC=C(S1)C2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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